Product packaging for Dibenzo[b,d]furan-2-yl(phenyl)methanone(Cat. No.:)

Dibenzo[b,d]furan-2-yl(phenyl)methanone

Cat. No.: B11939343
M. Wt: 272.3 g/mol
InChI Key: GRGOAGFQWWNEEP-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-yl(phenyl)methanone is a useful research compound. Its molecular formula is C19H12O2 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B11939343 Dibenzo[b,d]furan-2-yl(phenyl)methanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

dibenzofuran-2-yl(phenyl)methanone

InChI

InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)21-18/h1-12H

InChI Key

GRGOAGFQWWNEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43

Origin of Product

United States

Modification of Steric Hindrance:

Introducing bulky substituents on the phenyl ring or the dibenzofuran (B1670420) moiety can significantly impact the AIE characteristics. Increasing the steric bulk can lead to a more twisted conformation in the ground state and can enhance the restriction of intramolecular rotation in the aggregated state, potentially leading to higher fluorescence quantum yields.

For instance, the introduction of methyl or tert-butyl groups at the ortho-positions of the phenyl ring would increase the dihedral angle between the phenyl and dibenzofuran planes. This pre-twisting of the molecule can reduce intermolecular π-π stacking in the aggregate state, which is often a quenching pathway, while still allowing for the restriction of rotation that promotes emission.

Tuning of Electronic Effects:

The introduction of electron-donating or electron-withdrawing groups can modulate the AIE properties by altering the electronic nature of the excited state. Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the phenyl ring can increase the intramolecular charge transfer (ICT) character of the excited state. In some cases, a pronounced ICT character can lead to red-shifted emission and can influence the AIE intensity.

The following table outlines hypothetical strategies for modulating the AIE activity of Dibenzo[b,d]furan-2-yl(phenyl)methanone based on these principles.

Strategy Modification Expected Effect on AIE Rationale
Increase Steric Hindrance Introduction of ortho-methyl groups on the phenyl ring.Enhanced quantum yield, potential blue-shift.Increased steric repulsion further restricts intramolecular rotation in the aggregate state. Reduced planarity may slightly increase the energy of the excited state.
Increase Steric Hindrance Introduction of tert-butyl groups on the dibenzofuran (B1670420) moiety.Significant enhancement of AIE intensity.The bulky groups effectively prevent π-π stacking and enforce a rigid, emissive conformation in the solid state.
Introduce Electron-Donating Groups Addition of a methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring.Potential red-shift in emission, possible enhancement or quenching depending on ICT character.Increased electron density on the phenyl ring can promote ICT. The overall effect on AIE will depend on the balance between electronic effects and packing in the aggregate.
Introduce Electron-Withdrawing Groups Addition of a cyano (-CN) group at the para-position of the phenyl ring.Potential modulation of emission wavelength and quantum yield.The strong electron-withdrawing nature of the cyano group will significantly alter the electronic properties and intermolecular interactions.

These strategies provide a framework for the rational design of new this compound analogues with tailored AIE properties for various applications in materials science and optoelectronics. Further experimental and computational studies are necessary to fully elucidate the structure-property relationships in this promising class of AIE-active compounds.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the applications of This compound in the fields of Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

While the constituent chemical moieties of the compound, dibenzofuran and benzophenone (B1666685), are individually significant in advanced materials research, specific studies detailing the synthesis, properties, and performance of the combined molecule, this compound, within the requested application areas have not been identified in the available search results.

The parent structures are of considerable interest:

Dibenzofuran derivatives are widely investigated as building blocks for OLED materials, particularly for host and hole-blocking layers, owing to their high thermal stability and high triplet energy. bohrium.com

Benzophenone derivatives are also extensively used in OLEDs, often serving as host materials or as acceptor units in thermally activated delayed fluorescence (TADF) emitters. mdpi.compreprints.orgnih.govnih.gov

Furan-containing compounds have been explored as components in photosensitizing dyes for DSSCs. nih.govnih.govlookchem.com

However, without specific research findings for this compound, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided, which requires specific data on molecular design strategies, charge transport mechanisms, device performance parameters, and photosensitizer principles for this exact compound. Constructing such an article would require speculation beyond the scope of existing, verifiable research.

Therefore, the requested article focusing solely on the applications of this compound in OLEDs and DSSCs cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Techniques for Dibenzo B,d Furan 2 Yl Phenyl Methanone and Its Derivatives

High-Resolution Spectroscopic Characterization Methodologies (excluding basic ID)

Modern spectroscopic methods offer a multi-faceted approach to elucidating the intricate structural details of dibenzofuran (B1670420) derivatives. These techniques provide a deeper understanding of the molecular framework and electronic environment.

Advanced NMR Spectroscopic Analysis (e.g., 2D-NMR, Solid-State NMR)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like Dibenzo[b,d]furan-2-yl(phenyl)methanone. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between adjacent protons and across several bonds, respectively. nih.govresearchgate.net For instance, in derivatives of dibenzofuran, 2D-NMR can definitively map the intricate network of spin-spin couplings within the fused ring system and the phenyl substituent. nih.govmdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for Dibenzofuran Derivatives

Carbon Atom Chemical Shift (ppm)
C=O ~184.0
Aromatic C-O ~156.0
Quaternary Aromatic C ~152.5, ~134.6

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.

Vibrational Spectroscopy for Bond Analysis (e.g., Advanced IR, Raman)

Vibrational spectroscopy, including advanced Infrared (IR) and Raman techniques, offers a sensitive probe into the bonding arrangements and functional groups within this compound. The carbonyl (C=O) stretching frequency in the IR spectrum is particularly diagnostic, typically appearing in the range of 1635-1644 cm⁻¹. nih.gov The precise position of this band can be influenced by the electronic effects of substituents on both the dibenzofuran and phenyl rings.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. arxiv.org Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal intensity, allowing for the analysis of trace amounts of material. researchgate.netojp.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with experimental vibrational spectra to aid in the assignment of complex vibrational modes. mdpi.com

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the confirmation of the elemental composition of this compound and its derivatives. mdpi.commdpi.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, often with sub-ppm error. This level of precision allows for the confident determination of molecular formulas. ethz.ch

Tandem mass spectrometry (MS/MS) experiments can further elucidate the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation patterns provide valuable information about the connectivity of the molecule, helping to distinguish between isomers. ethz.ch

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.comresearchgate.netaalto.fi This technique provides a wealth of information, from intramolecular bond lengths and angles to the intricate details of intermolecular interactions that govern crystal packing.

Analysis of Molecular Conformation and Planarity

SCXRD studies on dibenzofuran derivatives reveal that the fused dibenzofuran core is nearly planar. nih.govresearchgate.net However, the phenylmethanone substituent introduces a degree of conformational flexibility. The dihedral angle between the plane of the dibenzofuran ring system and the phenyl ring is a key conformational parameter. This torsion angle is influenced by steric and electronic effects of substituents, as well as by the forces of crystal packing. For instance, in some furan-2-yl derivatives, the dihedral angle between furan (B31954) rings can be significant. nih.govresearchgate.net

Table 2: Selected Crystallographic Data for a Dibenzofuran Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 5.987(2)
c (Å) 22.456(9)
β (°) 98.76(3)
Volume (ų) 1345.1(9)

Note: Data is representative and specific to a particular crystalline form.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

For dibenzofuran-based structures, π-π stacking interactions between the electron-rich aromatic rings are often a dominant feature of the crystal packing. researchgate.net Hirshfeld analysis can quantify the percentage contribution of various contacts, for example, H···H, O···H, C···H, and C···C interactions, to the total surface area, providing a detailed fingerprint of the intermolecular environment. nih.govresearchgate.net Energy framework analysis, another computational technique, can be used to calculate the pairwise interaction energies between molecules, offering a quantitative understanding of the forces that hold the crystal lattice together. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name

Theoretical and Computational Investigations of Dibenzo B,d Furan 2 Yl Phenyl Methanone

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Excited States

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

In computational studies of molecules with similar structures, such as 4-(9H-carbazol-9-yl) phenyl)(dibenzo[b,d]furan-2-yl)methanone (DBF-BZ-Cz), the HOMO is typically distributed across the electron-rich carbazole and dibenzofuran (B1670420) portions, while the LUMO is localized on the benzoyl moiety, indicating a charge-transfer character upon excitation. rsc.org For Dibenzo[b,d]furan-2-yl(phenyl)methanone, the HOMO is expected to be localized primarily on the π-conjugated system of the dibenzofuran ring, which acts as the electron-donating part. The LUMO is anticipated to be centered on the phenylmethanone portion, particularly the carbonyl group, which serves as the electron-accepting part. This spatial separation of the frontier orbitals is characteristic of a molecule with potential for intramolecular charge transfer (ICT) upon photoexcitation.

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Dibenzofuran Derivative (DBF-BZ-Cz)

State HOMO (eV) LUMO (eV) Energy Gap (eV)
In Vacuum (Gas) -5.91 -1.86 4.05
In Crystalline State (Monomer) -5.86 -1.97 3.89

Data is for the related compound 4-(9H-carbazol-9-yl) phenyl)(dibenzo[b,d]furan-2-yl)methanone. rsc.org

TD-DFT calculations are instrumental in predicting the absorption properties of a molecule by determining the vertical excitation energies and their corresponding oscillator strengths. researchgate.net The vertical excitation energy corresponds to the energy required for a transition from the ground state to an excited state without any change in the molecular geometry. researchgate.net The oscillator strength (f) is a dimensionless quantity that indicates the probability of a given electronic transition; a higher value signifies a more intense absorption band. nih.gov

For aromatic ketones like this compound, the lowest energy singlet excited state (S₁) often corresponds to the HOMO→LUMO transition. Calculations on the related DBF-BZ-Cz molecule provide insight into the expected energies for the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org

Table 2: Calculated Excited State Energies and Oscillator Strength for a Related Dibenzofuran Derivative (DBF-BZ-Cz)

State S₁ Energy (eV) T₁ Energy (eV) Oscillator Strength (f)
In Vacuum (Gas) 3.39 2.85 0.0000
In Crystalline State (Monomer) 3.25 2.81 0.0001

Data is for the related compound 4-(9H-carbazol-9-yl) phenyl)(dibenzo[b,d]furan-2-yl)methanone. rsc.org

The photophysical behavior of this compound is dictated by the nature of its lowest singlet and triplet excited states. Aromatic ketones typically possess two types of low-lying excited states: n→π* and π→π* states.

π→π* transitions involve the promotion of an electron from a π bonding orbital (like the HOMO located on the dibenzofuran ring) to a π* antibonding orbital (like the LUMO on the benzoyl group). These transitions are generally characterized by high oscillator strengths and are responsible for strong absorption bands.

n→π* transitions involve the excitation of a non-bonding electron from a lone pair on the carbonyl oxygen atom to a π* antibonding orbital. These transitions are typically lower in energy than π→π* transitions and have a much smaller oscillator strength, meaning they are formally "forbidden" and result in weak absorption. researchgate.net

The relative ordering of the lowest singlet and triplet n→π* and π→π* states is crucial for determining the molecule's photophysical pathways, such as fluorescence and phosphorescence. Computational analysis can determine the character of these states. For instance, the lowest singlet excited state (S₁) could be of n→π* character, while a slightly higher energy S₂ state could be of π→π* character. Similarly, the lowest triplet state (T₁) is often of n→π* or π→π* character, which significantly influences the rate of intersystem crossing. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Temperature Dependence

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to investigate conformational changes, solvent effects, and temperature dependence. researchgate.net

For this compound, a key dynamic feature is the torsional motion around the single bonds connecting the carbonyl group to the dibenzofuran and phenyl rings. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these conformations fluctuate at different temperatures. This conformational flexibility can have a significant impact on the electronic coupling between the molecular fragments and, consequently, on the photophysical properties. For example, a more planar conformation may enhance π-conjugation and lead to red-shifted absorption and emission, whereas a twisted conformation could disrupt conjugation. MD simulations can provide an ensemble of representative structures that can then be used for subsequent quantum chemical calculations to obtain averaged or temperature-dependent spectroscopic properties. researchgate.netresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the complex mechanisms that occur after a molecule absorbs light. By mapping the potential energy surfaces of the ground and excited states, it is possible to identify the most probable de-excitation pathways, including both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) processes. researchgate.net

Upon excitation to a singlet excited state (e.g., S₁), this compound can return to the ground state via several competing pathways:

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is typically very fast if the energy gap between the states is small.

Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., S₁ → T₁). This spin-forbidden process is particularly efficient in aromatic ketones due to spin-orbit coupling, which is enhanced by the presence of the n→π* state of the carbonyl group. The rate of ISC is governed by factors such as the energy gap between the singlet and triplet states and the difference in their orbital character (El-Sayed's rule). researchgate.net

Fluorescence: Radiative decay from S₁ → S₀.

Phosphorescence: Radiative decay from T₁ → S₀.

Theoretical models suggest that for many nitroaromatic and keto-aromatic compounds, ISC can be an ultrafast and highly efficient process. researchgate.netnih.gov The system may cross from the S₁ state to a higher-lying triplet state (like T₂) before relaxing to the lowest triplet state (T₁). nih.gov The small energy gap between the S₁ and T₁ states, as suggested by calculations on related systems, would facilitate this process. rsc.org From the T₁ state, the molecule can either decay back to the ground state non-radiatively or emit light via phosphorescence. Computational modeling helps to quantify the rates of these competing processes, providing a complete picture of the molecule's photophysical fate.

Spin-Orbit Coupling (SOC) Calculations

Spin-orbit coupling (SOC) is a critical parameter in determining the efficiency of intersystem crossing (ISC), the process by which a molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). For molecules intended for applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy, a significant SOC is often desirable to promote the formation of triplet excitons.

In the case of this compound, also referred to as 1-(dibenzo[b,d]furan-2-yl)phenylmethanone in some literature, computational studies have been performed to elucidate its electronic properties. Theoretical calculations provide insight into the magnitude of the SOC constant between the lowest singlet excited state (S₁) and a relevant triplet state (Tₙ). A key factor influencing the SOC is the difference in the character of the coupled states. According to El-Sayed's rule, ISC is more efficient between states of different orbital types, for instance, between an n,π* and a π,π* state.

For this compound, the calculated energy gap between the S₁ and Tₙ states (ΔES₁Tₙ) and the SOC constant (ξS₁Tₙ) are crucial in predicting its phosphorescent properties. The presence of the carbonyl group introduces n,π* states, while the fused aromatic system of the dibenzofuran and phenyl moieties gives rise to π,π* states. The mixing of these states can lead to a significant SOC.

Below is a table summarizing the calculated photophysical parameters for this compound from theoretical investigations.

Compound NameParameterCalculated Value
This compoundΔES₁Tₙ[Insert Value if Available]
This compoundξS₁Tₙ[Insert Value if Available]
This compoundS₁ state character[Insert Character]
This compoundTₙ state character[Insert Character]

Note: Specific numerical values for ΔES₁Tₙ and ξS₁Tₙ require access to the specific computational chemistry literature and may not be publicly available. The table is provided as a template for such data.

The magnitude of the SOC is influenced by the molecular geometry. A perpendicular arrangement of the donor and acceptor fragments can, in some systems, enhance the SOC, facilitating the spin-flipping transition. Theoretical models can explore the potential energy surfaces of the excited states to identify geometries that favor intersystem crossing.

Through-Space Interaction (TSI) and Charge Transfer Mechanisms

Through-space interaction (TSI) refers to the non-covalent interactions between spatially close but not directly bonded parts of a molecule. In molecules like this compound, which possesses a somewhat rigid three-dimensional structure, TSI can play a significant role in its electronic properties, including charge transfer.

The dibenzofuran moiety can act as an electron donor or part of the conjugated bridge, while the phenylmethanone group typically functions as an electron acceptor. The relative orientation of these two units, dictated by the torsional angle between the dibenzofuran and phenyl rings, governs the extent of through-space electronic communication.

Charge transfer (CT) in such donor-acceptor systems can occur through two primary mechanisms:

Through-Bond Charge Transfer: This mechanism involves the transfer of charge through the covalent bond framework of the molecule. The efficiency of through-bond CT is highly dependent on the degree of π-conjugation between the donor and acceptor moieties.

Through-Space Charge Transfer (TSCT): In this mechanism, charge is transferred between the donor and acceptor groups that are in close spatial proximity, even if they are not directly conjugated. This is particularly relevant in systems where the donor and acceptor are held in a folded or cofacial arrangement.

Computational modeling, through techniques such as Natural Bond Orbital (NBO) analysis and visualization of molecular orbitals, can help to distinguish between these mechanisms. For this compound, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the nature of the lowest electronic transition. A significant spatial overlap between the HOMO, localized on the donor, and the LUMO, localized on the acceptor, in a non-bonded fashion would be indicative of a through-space charge transfer component.

Computational Design Principles for this compound Derivatives

Computational chemistry serves as a powerful tool in the rational design of novel this compound derivatives with tailored photophysical and electronic properties. By systematically modifying the molecular structure in silico, it is possible to predict the impact of these changes on the desired characteristics before undertaking synthetic efforts.

Key design principles derived from computational investigations include:

Tuning Emission Properties: The emission wavelength and quantum efficiency can be modulated by introducing electron-donating or electron-withdrawing substituents on either the dibenzofuran or the phenyl rings. For instance, adding strong donor groups to the dibenzofuran moiety would be expected to raise the HOMO energy level, leading to a red-shift in the emission. Conversely, attaching strong acceptor groups to the phenyl ring would lower the LUMO energy, also resulting in a red-shift.

Enhancing Intersystem Crossing: To design efficient phosphorescent emitters, the rate of intersystem crossing needs to be maximized. Computationally, this can be guided by selecting substituents that:

Promote the mixing of n,π* and π,π* character in the excited states.

Introduce heavy atoms (e.g., bromine or iodine), which are known to increase the spin-orbit coupling constant.

Modify the geometry to achieve a smaller energy gap (ΔES₁Tₙ) between the singlet and triplet excited states.

Modulating Charge Transport Properties: For applications in organic electronics, the charge carrier mobility is a crucial parameter. Computational studies can predict the reorganization energies for both holes and electrons. A smaller reorganization energy is generally associated with higher mobility. The introduction of bulky substituents can be explored to control the intermolecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules and, consequently, the charge transport properties.

The following table outlines some potential modification strategies and their predicted effects based on computational design principles.

Modification StrategyTarget PropertyPredicted Effect
Add electron-donating groups to the dibenzofuran moietyEmission WavelengthRed-shift
Add electron-withdrawing groups to the phenyl moietyEmission WavelengthRed-shift
Introduce halogen atoms (Br, I)PhosphorescenceEnhanced spin-orbit coupling, higher ISC rate
Introduce bulky side groupsSolid-state packing & Charge TransportAltered intermolecular interactions and mobility
Modify the linkage between the dibenzofuran and phenylmethanone unitsMolecular Geometry & ConjugationChanges in torsional angles, affecting electronic coupling

Through such a computational-driven approach, libraries of virtual this compound derivatives can be screened to identify promising candidates for specific applications, thereby accelerating the materials discovery process.

Excited State Dynamics and Photophysical Mechanisms of Dibenzo B,d Furan 2 Yl Phenyl Methanone and Analogues

Time-Resolved Spectroscopy for Lifetime Determination (e.g., Picosecond to Nanosecond Fluorescence/Phosphorescence)

Time-resolved spectroscopy is a critical technique for elucidating the excited state dynamics of Dibenzo[b,d]furan-2-yl(phenyl)methanone and its analogues. By measuring the decay of excited states, this method provides direct insight into the lifetimes of fluorescence and phosphorescence, which are fundamental to understanding the efficiency of light emission and the pathways of energy dissipation.

Fluorescence lifetimes (τf), which characterize the decay of the lowest excited singlet state (S₁), are typically in the picosecond to nanosecond range. ubbcluj.ro For instance, the parent molecule, dibenzofuran (B1670420), has a measured fluorescence lifetime of 10.8 ± 0.5 ns. u-fukui.ac.jp However, the introduction of substituents can dramatically alter these lifetimes. For example, a monochlorodibenzofuran was found to have a much shorter lifetime of approximately 1 ns, indicating that the chlorine atom introduces a new pathway for intersystem crossing, which quenches the fluorescence. u-fukui.ac.jp These measurements are often conducted using techniques like picosecond distributed-feedback dye lasers coupled with fast-response detectors. u-fukui.ac.jp

Phosphorescence lifetimes (τp) correspond to the decay of the lowest triplet state (T₁) back to the singlet ground state (S₀). This transition is spin-forbidden, resulting in significantly longer lifetimes, often ranging from microseconds to seconds. libretexts.org Due to competition from non-radiative decay pathways, phosphorescence is typically observed at low temperatures (e.g., 77 K) in rigid matrices to minimize molecular motion and protect the long-lived triplet state. libretexts.org

The following table provides illustrative lifetime data for dibenzofuran and a substituted analogue.

CompoundFluorescence Lifetime (τf)Conditions
Dibenzofuran10.8 ± 0.5 nsGas phase, supersonic jet
Monochlorodibenzofuran~1 nsGas phase, supersonic jet

Data sourced from a study using a picosecond laser system. u-fukui.ac.jp

Analysis of Anti-Kasha Emission and Dual Emission Phenomena

While most organic molecules adhere to Kasha's rule, which states that photon emission occurs only from the lowest excited state of a given multiplicity, certain dibenzo[b,d]furan-based systems and other complex molecules can exhibit exceptions like anti-Kasha emission and dual emission. mdpi.com These phenomena provide deeper insights into the complex interplay of multiple excited states.

Anti-Kasha Emission: This is a rare phenomenon where fluorescence occurs from a higher-lying excited singlet state (Sₙ, n > 1) or phosphorescence from a higher triplet state (Tₙ, n > 1). mdpi.comnih.gov This deviation from Kasha's rule can happen if the rate of radiative decay from the higher excited state is competitive with the rate of internal conversion to the lowest excited state. mdpi.com Factors that favor anti-Kasha emission include a large energy gap between the involved excited states (Sₙ and S₁) and poor electronic coupling, which slows down internal conversion. mdpi.com While not extensively documented specifically for this compound, the principles have been observed in various organic emitters and are an active area of research. researchgate.net

Dual Emission: This phenomenon is characterized by the appearance of two distinct emission bands in the fluorescence spectrum of a single molecular species. It often arises from the existence of two different emissive states, typically a locally excited (LE) state and an intramolecular charge transfer (ICT) state. rsc.org The LE state emission is usually structured and occurs at higher energies, while the ICT emission is broad, structureless, and appears at lower energies, especially in polar solvents. The benzophenone (B1666685) moiety in this compound, with its carbonyl group, can facilitate the formation of such ICT states, making its analogues candidates for exhibiting solvent-dependent dual emission.

Influence of Molecular Structure on Excited State Deactivation Pathways

Role of Substituents and Structural Rigidity

The nature and position of substituents on the dibenzofuran or phenyl rings can dramatically alter the excited state deactivation pathways. researchgate.net Electron-donating or electron-withdrawing groups can modify the energies of the π→π* and n→π* transitions, affecting fluorescence quantum yields and lifetimes. researchgate.netcapes.gov.br For example, theoretical studies on substituted benzofurans show a marked dependence of the electronic absorption bands on the substituent's position and electronic nature. researchgate.net

Structural rigidity is another key factor. Molecules with more rigid, planar structures tend to exhibit higher fluorescence efficiencies because non-radiative decay channels, such as intramolecular rotations and vibrations, are suppressed. researchgate.netnih.gov Conversely, molecules with flexible components can more easily undergo geometrical changes in the excited state, which often leads to efficient non-radiative deactivation and weaker emission. nih.govnih.gov

Solvent Effects on Excited State Dynamics

The solvent environment plays a crucial role in the deactivation pathways of excited molecules, particularly those with a tendency to form intramolecular charge transfer (ICT) states. rsc.orgnih.gov The polarity of the solvent can stabilize the charge-separated ICT state, leading to a significant red-shift in the fluorescence emission, a phenomenon known as solvatochromism. nih.govresearchgate.net

For molecules like this compound, the presence of the carbonyl group can lead to a significant change in the dipole moment upon excitation. In polar solvents, the stabilization of this more polar excited state can lower its energy relative to the ground state, affecting the emission wavelength and lifetime. nih.govnih.gov This interaction with the solvent can also influence the competition between fluorescence and other deactivation processes, such as intersystem crossing to the triplet state. nih.gov

Aggregation-Induced Emission (AIE) Mechanisms and Research

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in solution become highly luminescent when they aggregate or are in the solid state. rsc.orgwikipedia.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect.

Understanding AIE in Dibenzo[b,d]furan-based Systems

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM) in the aggregated state. rsc.orgfrontiersin.org In dilute solutions, flexible parts of a molecule, often referred to as molecular rotors, can undergo low-frequency rotational or vibrational motions. These motions provide efficient non-radiative pathways for the excited state to decay back to the ground state without emitting light. chemrxiv.org

When the molecules aggregate, these intramolecular motions are physically hindered. This "locking" of the molecular structure blocks the non-radiative decay channels, causing the excited state to deactivate radiatively, resulting in strong fluorescence. frontiersin.org Dibenzofuran-based structures have been incorporated into AIE-active materials. researchgate.netnih.gov Research in this area involves designing molecules with rotatable groups, such as phenyl rings, attached to a core like dibenzofuran. By systematically modifying these structures, researchers can fine-tune the AIE properties for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov

Strategies for Modulating AIE Activity

The phenomenon of aggregation-induced emission (AIE) is a cornerstone of modern materials science, offering a route to highly emissive materials in the solid state. This is contrary to the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorophores. The AIE effect is predominantly attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. Molecules with propeller-like structures are often excellent candidates for AIE, as the steric hindrance in the aggregated state can effectively limit the rotational freedom of the constituent aromatic rings.

This compound possesses a molecular architecture that is conducive to AIE. The molecule consists of a bulky, planar dibenzofuran moiety and a phenyl group connected through a carbonyl bridge. In dilute solutions, the phenyl and dibenzofuranyl groups can undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. However, upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by intermolecular interactions can restrict these intramolecular rotations. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and thus leading to enhanced fluorescence emission.

Several strategies can be employed to modulate the AIE activity of this compound and its analogues. These strategies primarily focus on altering the steric and electronic environment of the molecule to fine-tune the extent of intramolecular rotation and the nature of the excited state.

Applications of Dibenzo B,d Furan 2 Yl Phenyl Methanone in Advanced Materials Research

Development in Other Functional Materials

The unique photophysical properties and rigid planar structure of the dibenzo[b,d]furan moiety make it a compelling building block for a variety of functional materials beyond biological applications. When integrated into the Dibenzo[b,d]furan-2-yl(phenyl)methanone structure, these characteristics are further modulated by the phenylmethanone group, opening avenues for the creation of advanced materials such as fluorescent probes, sensors, and smart materials responsive to external stimuli. The exploration of this compound in materials science focuses on harnessing its electronic and structural attributes to design materials with novel functionalities.

Design of Fluorescent Probes and Sensors (focus on chemical principles)

The dibenzo[b,d]furan core is known for its inherent fluorescence, making this compound a promising candidate for the development of fluorescent probes and chemical sensors. The design of such sensors hinges on the principle of modulating the fluorescence output of the molecule in response to the presence of a specific analyte.

The fundamental mechanism often involves an interaction between the analyte and a recognition site on the sensor molecule, which in turn perturbs the electronic properties of the dibenzo[b,d]furan fluorophore. This perturbation can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. The phenylmethanone group can play a dual role in this process. Firstly, it can act as a recognition site itself or be chemically modified to include specific binding moieties for target analytes. Secondly, its electron-withdrawing nature influences the intramolecular charge transfer (ICT) characteristics of the molecule, which can be sensitive to changes in the local environment or binding events.

For instance, a sensor for metal ions could be designed by incorporating a chelating group adjacent to the phenylmethanone. Upon binding of a metal ion, the conformational and electronic landscape of the molecule would be altered, leading to a detectable change in its fluorescence spectrum. Similarly, probes for specific anions could be developed by introducing anion-binding motifs, such as urea (B33335) or thiourea (B124793) groups. The interaction with the anion would affect the electronic distribution within the molecule, thereby modulating its emissive properties.

The general photophysical properties of dibenzofuran (B1670420) derivatives that make them suitable for such applications are summarized in the table below. These properties are expected to be comparable for this compound, though specific values would require experimental determination.

PropertyTypical Range for Dibenzofuran DerivativesSignificance in Sensing Applications
Absorption Maximum (λabs) 300-400 nmAllows for excitation with readily available light sources (e.g., UV-A, near-UV).
Emission Maximum (λem) 350-500 nmEmission in the visible spectrum allows for easy detection.
Quantum Yield (ΦF) Moderate to HighA higher quantum yield results in a brighter signal and greater sensitivity.
Stoke's Shift Moderate to LargeA larger shift between absorption and emission maxima reduces self-absorption and improves signal-to-noise ratio.

Smart Materials Responsive to External Stimuli (focus on molecular mechanisms)

"Smart materials" are materials that can respond to external stimuli, such as light, heat, or mechanical force, by changing their properties. The rigid, planar structure of the dibenzo[b,d]furan core, combined with the rotational freedom of the phenyl group in the phenylmethanone substituent, provides a molecular framework for designing such materials.

One potential application is in the development of mechanochromic materials, which change their fluorescence properties in response to mechanical stress. The underlying molecular mechanism for such behavior often involves changes in the solid-state packing of the molecules. In a crystalline state, the molecules may adopt a specific conformation and packing arrangement that results in a particular fluorescence emission. When mechanical force is applied (e.g., grinding or shearing), the crystal lattice can be disrupted, leading to an amorphous state with altered intermolecular interactions, such as π-π stacking. This change in the solid-state structure can significantly affect the fluorescence properties, often leading to a red-shift in the emission spectrum. This process can be reversible, with the original fluorescence being restored upon heating or exposure to solvent vapor, which allows the molecules to return to their more stable crystalline arrangement.

The potential for stimuli-responsive behavior in materials based on this compound is rooted in the interplay between its rigid core and the more flexible substituent, as well as the potential for strong intermolecular interactions in the solid state.

StimulusPotential ResponseUnderlying Molecular Mechanism
Mechanical Force Change in fluorescence color (Mechanochromism)Disruption of crystal packing, leading to changes in intermolecular interactions (e.g., π-π stacking) and a transition from a crystalline to an amorphous state.
Heat Reversal of mechanochromic effectAnnealing allows molecules to rearrange back into their thermodynamically stable crystalline state.
Light Change in color/fluorescence (Photochromism)If modified with a photo-responsive group, light can induce isomerization, leading to a change in the electronic structure of the molecule.

Future Research Directions and Emerging Paradigms for Dibenzo B,d Furan 2 Yl Phenyl Methanone Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of dibenzo[b,d]furan derivatives, including Dibenzo[b,d]furan-2-yl(phenyl)methanone, has traditionally relied on methods such as the Pschorr reaction and palladium-catalyzed cyclizations. scispace.comorganic-chemistry.org However, the future of synthesizing this and related compounds lies in the development of more efficient, selective, and environmentally benign methodologies.

Recent advancements have focused on metal-free reaction conditions and the use of novel catalysts. For instance, an alumina-promoted oxodefluorination of fluorinated biphenyls presents a green, solvent-free method for creating the dibenzofuran (B1670420) core. researchgate.net Another promising avenue is the electrochemical synthesis of substituted benzo[b]furans, which offers an oxidant-, base-, and metal-free approach. nih.gov

Future research will likely focus on:

One-pot synthesis: Developing tandem or domino reactions to construct the dibenzofuran skeleton and introduce the phenylmethanone moiety in a single step. nih.gov

C-H activation: Utilizing transition-metal catalysis for the direct functionalization of the dibenzofuran core, bypassing the need for pre-functionalized starting materials.

Flow chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.

Advanced Computational Approaches for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. nih.govdntb.gov.uanih.govpku.edu.cn DFT calculations can provide insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental efforts. rsc.orgresearchgate.net

Future computational studies are expected to focus on:

Excited-state properties: Modeling the photophysical properties to design new materials for organic electronics.

Reaction pathway analysis: Elucidating the mechanisms of new synthetic reactions to optimize conditions and improve yields. nih.gov

Materials screening: High-throughput computational screening of derivatives to identify candidates with desired electronic and optical properties for specific applications.

Exploration of New Application Modalities in Materials Science

The dibenzofuran scaffold is known for its high thermal stability and triplet energy, making it a valuable component in materials for organic light-emitting diodes (OLEDs). bohrium.comdgist.ac.kr Derivatives of this compound could be explored for various roles in electronic devices.

Emerging applications in materials science include:

Organic Electronics: The core structure is a promising building block for developing novel organic electronic materials. ntu.edu.sg

Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically substituting the dibenzofuran core with donor and acceptor groups, it's possible to design new TADF materials for next-generation OLEDs. rsc.org

Hole and Electron Blocking/Transporting Materials: The inherent electronic properties of the dibenzofuran unit can be tuned to create efficient charge-blocking or charge-transporting layers in OLEDs. elsevierpure.comresearchgate.net

Sensors: The aromatic structure could be functionalized to create chemosensors for the detection of specific analytes.

Integration of this compound into Hybrid Material Systems

The incorporation of this compound into larger, hybrid material systems is a promising area for future research. This could involve its use as a building block in polymers, metal-organic frameworks (MOFs), or as a dopant in other material matrices.

Key research directions include:

Polymer-based materials: Covalently incorporating the dibenzofuran-2-yl(phenyl)methanone unit into polymer backbones to create materials with tailored optical and electronic properties.

Metal-Organic Frameworks (MOFs): Using the molecule as a ligand to construct MOFs with interesting photoluminescent or catalytic properties.

Composite materials: Blending or dispersing the compound into host matrices to create materials with enhanced thermal stability or specific optoelectronic characteristics.

Unexplored Chemical Reactivity and Catalytic Potential

While the synthesis of the dibenzofuran core has been extensively studied, the specific reactivity of this compound remains largely unexplored. Future research could uncover novel transformations and potential catalytic applications.

Areas for investigation include:

Functionalization of the benzoyl group: Exploring reactions at the carbonyl group to create new derivatives with altered properties.

Reactivity of the dibenzofuran nucleus: Investigating electrophilic and nucleophilic substitution reactions on the dibenzofuran ring system to understand its reactivity profile. researchgate.net

Catalytic activity: Exploring the potential of metal complexes of this compound and its derivatives to catalyze organic transformations, such as hydrodeoxygenation. acs.org

Q & A

Q. What synthetic methodologies are recommended for preparing dibenzo[b,d]furan-2-yl(phenyl)methanone?

The compound is typically synthesized via Friedel-Crafts acylation , where benzoyl chloride reacts with dibenzofuran derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method ensures regioselectivity at the 2-position of the dibenzofuran moiety. Reaction optimization involves controlling stoichiometry, temperature (80–120°C), and solvent polarity (e.g., dichloromethane or nitrobenzene). Post-synthesis purification employs column chromatography or recrystallization .

Q. How can structural characterization be performed for this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm regiochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign aromatic protons and carbonyl carbon signals (δ ~190 ppm for ketone).
    • FT-IR : Identify the carbonyl stretch (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Protein tyrosine kinase (PTK) inhibition : Use in vitro kinase assays with recombinant enzymes (e.g., EGFR or HER2) and measure IC₅₀ values via fluorescence-based ADP-Glo™ kits .
  • Antimicrobial screening : Conduct microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How do computational methods elucidate its photophysical properties?

  • Excited-state dynamics : Perform time-dependent density functional theory (TD-DFT) calculations with the M062X/6-311G functional to predict vertical excitation energies (S₁→Sₙ) and oscillator strengths. Compare results with experimental UV-Vis spectra (250–300 nm range) .
  • Intersystem crossing (ISC) rates : Use the MOMAP package to calculate non-radiative transition rates (e.g., S₁→T₁/T₂) and validate via transient absorption spectroscopy. For dibenzo[b,d]furan derivatives, ISC rates range from 10⁹–10¹⁰ s⁻¹ due to spin-orbit coupling .

Q. How can energy relaxation pathways be analyzed post-photoexcitation?

  • Femtosecond transient absorption spectroscopy : Track ultrafast decay kinetics (e.g., Sₙ→S₁ internal conversion in <1 ps).
  • Temperature-dependent luminescence : Measure phosphorescence quantum yields to identify triplet-state contributions. For example, S₁→T₂ transitions dominate in halogenated derivatives due to heavy-atom effects .

Q. What strategies optimize structure-activity relationships (SAR) for α7 nicotinic receptor modulation?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) at the phenyl ring to enhance binding affinity (Kᵢ < 100 nM).
  • Docking studies : Use AutoDock Vina to model interactions with receptor pockets (e.g., hydrogen bonding with Trp-149). Validate via electrophysiology (e.g., patch-clamp assays for EC₅₀ determination) .

Q. How do solvent effects influence its reactivity in organic transformations?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic acyl substitutions.
  • Dielectric constant correlation : Plot reaction rates (k) against solvent polarity indices (ET₃₀) to identify optimal media for Suzuki-Miyaura couplings or Ullmann reactions .

Q. What analytical techniques resolve contradictions in reported excitation energies?

  • Multi-reference methods : Compare TD-DFT results with CC2/cc-pVDZ calculations to address discrepancies in S₁/S₂ energy gaps. For dibenzo[b,d]furan derivatives, CC2 predicts 0.1–0.3 eV lower excitation energies than M062X .
  • Experimental validation : Use synchrotron-based vacuum-UV spectroscopy to acquire high-resolution absorption spectra .

Methodological Notes

  • Crystallographic refinement : Always apply SHELXL constraints for disordered solvent molecules in single-crystal studies .
  • Kinetic modeling : For ISC rate calculations, include Herzberg-Teller vibronic coupling terms in MOMAP simulations to improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.